3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one is an organic compound with the molecular formula C9H16N2O2 . It has a molecular weight of 184.24 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16N2O2/c12-8-7-9(11-4-3-10-8)1-5-13-6-2-9/h11H,1-7H2,(H,10,12) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 184.24 .Applications De Recherche Scientifique
Anticancer Properties
Research on Combretastatin A1 (OXi4503), a compound with a structure that might be related to 3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one, has shown promising anticancer activities. In a Phase 1B clinical study, OXi4503, combined with cytarabine (ARA-C), was evaluated for its efficacy in treating patients with relapsed or refractory Acute Myeloid Leukemia (AML). The study found that OXi4503 exhibits dual-functionality with vascular disrupting and cytotoxic properties, indicating significant anti-leukemia activity. This suggests potential applications of related compounds in developing novel anticancer therapies (Uckun et al., 2019).
Immune-Stimulating Effects
Another study explored OX40, a costimulatory receptor that can potentiate T-cell receptor signaling, leading to T-cell activation. The engagement of OX40 by ligands present on dendritic cells enhances T-cell proliferation, effector function, and survival, showcasing the immune-stimulating potential of activating this pathway. A phase I clinical trial using a mouse monoclonal antibody to agonize human OX40 signaling in patients with advanced cancer showed acceptable toxicity and regression of metastatic lesions in some patients. This illustrates the potential of compounds targeting the OX40 pathway in stimulating antitumor immunity (Curti et al., 2013).
Pharmacokinetics in Pediatric Patients
The pharmacokinetics of Oxcarbazepine's active metabolite, 10-monohydroxy derivative (MHD), was assessed in pediatric epileptic patients, revealing no significant ethnic differences in pharmacokinetics between Japanese and non-Japanese patients. This suggests a universal applicability of dosing regimens for treating partial onset seizures in pediatric patients, regardless of ethnicity. It highlights the importance of understanding the metabolic pathways and pharmacokinetics of compounds for their effective and safe use in diverse patient populations (Sugiyama et al., 2015).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H315, H318, and H335, indicating that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
3-oxa-7,10-diazaspiro[5.6]dodecan-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-8-7-9(11-4-3-10-8)1-5-13-6-2-9/h11H,1-7H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPQUGZZXCAFPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)NCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.